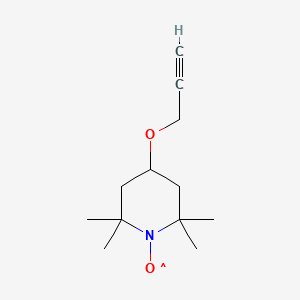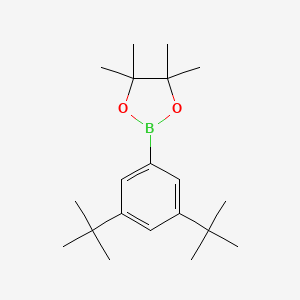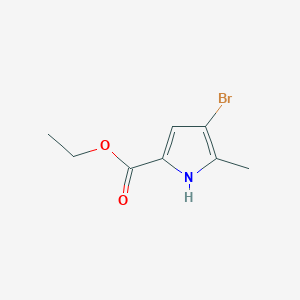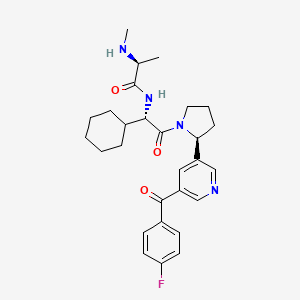
2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl is a compound with the molecular formula C12H20NO2 . It is also known by other names such as 4-Propargyloxy-TEMPO and 4-(2-Propynyloxy)-TEMPO . This compound is a stable free radical commonly used as an oxidizing agent in organic synthesis .
Molecular Structure Analysis
The molecular weight of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl is 210.29 g/mol . The InChI string representation of its structure isInChI=1S/C12H20NO2/c1-6-7-15-10-8-11(2,3)13(14)12(4,5)9-10/h1,10H,7-9H2,2-5H3 . Its canonical SMILES representation is CC1(CC(CC(N1[O])(C)C)OCC#C)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.29 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 210.149403881 g/mol . The topological polar surface area is 13.5 Ų . It has 15 heavy atoms .Wissenschaftliche Forschungsanwendungen
Pharmacological Activity and In Vivo Distribution
The pharmacological action of paramagnetic models of psychotropic compounds, including 1-oxyl-2,2,6,6-tetramethyl-4-(β-aminoethyl piperidine), was studied. These compounds showed biological action similar to initial compounds, with some causing incorrect behavior in mice and others having a sedative action. The distribution of these compounds in organs such as the brain, liver, and kidney was investigated using the ESR method, highlighting their ability to penetrate into all organs, especially the brain, where they remained for a longer period (Zhdanov et al., 1979).
Oxidative Reactions and Synthesis
The synthesis and usage of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl in various oxidative reactions are detailed. These compounds serve as oxidative reagents, demonstrating effectiveness in reactions like the oxidation of alcohols and cleavage of benzyl ethers, providing insights into their versatile applications in chemical syntheses (Mercadante et al., 2013).
Spin Trapping Studies
The reactions of hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine hydrochloride with peroxynitrite, superoxide, and peroxyl radicals were analyzed. This research is significant for understanding the spin trapping capabilities of these compounds in detecting reactive oxygen species, with a focus on sensitivity and reactivity (Dikalov et al., 1997).
Photostabilizing Effects in Polymers
Tetramethylpiperidines, including derivatives of the subject compound, are extensively used in polymers to prevent photooxidation. Their stabilizing effect is attributed to the activity of the nitroxide radical derived from the parent amine. This study explored the photoprotective effect of such compounds in liposomes exposed to ultraviolet A (UVA) radiation, highlighting their potential as topical antioxidants (Damiani et al., 2002).
Biomedical Applications
The study of aminoxyl radicals (nitroxides), particularly tetramethyl-substituted cyclic nitroxides, has been significant for their applications in biomedicine. These compounds have been used as antioxidants, spin labels for proteins, spin probes in electron paramagnetic resonance (EPR) or magnetic resonance imaging (MRI), and for investigating their stability against reduction within cells, which is crucial for their effectiveness in spectroscopic and imaging studies (Babic et al., 2020).
Eigenschaften
InChI |
InChI=1S/C12H20NO2/c1-6-7-15-10-8-11(2,3)13(14)12(4,5)9-10/h1,10H,7-9H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBHISKBXRUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OCC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl | |
CAS RN |
147045-24-7 | |
| Record name | 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)




![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

